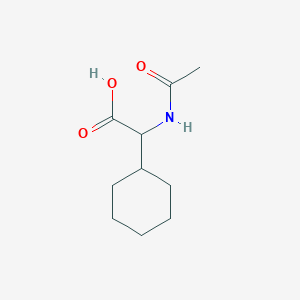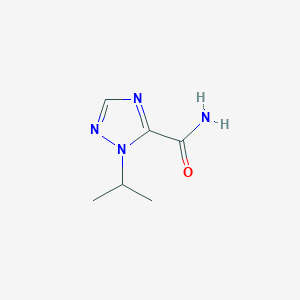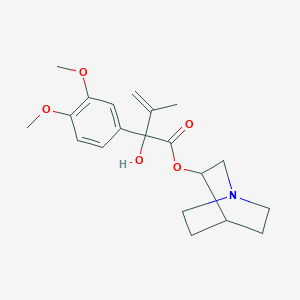
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate, also known as QNB, is a synthetic chemical compound that belongs to the family of anticholinergic drugs. It was first synthesized in the 1950s and has been used extensively in scientific research for its ability to selectively block the action of acetylcholine on muscarinic receptors.
作用機序
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate works by binding to muscarinic receptors and blocking the action of acetylcholine. This leads to a range of physiological effects, including decreased heart rate, decreased secretion of glands, and decreased smooth muscle contraction.
生化学的および生理学的効果
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has a range of biochemical and physiological effects, including decreased heart rate, decreased secretion of glands, and decreased smooth muscle contraction. It can also cause dilation of blood vessels and increased blood pressure.
実験室実験の利点と制限
One of the main advantages of using 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its ability to selectively block the action of acetylcholine on muscarinic receptors. This allows researchers to study the specific effects of acetylcholine on various physiological processes. However, 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can also have non-specific effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Another area of interest is the study of the effects of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate on the immune system, as recent research has suggested that it may have immunomodulatory effects. Finally, there is ongoing research into the development of new synthetic methods for the production of 3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate and related compounds.
合成法
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate can be synthesized using a multi-step process that involves the reaction of quinuclidine with 3,4-dimethoxyphenyl(isopropenyl)glycolic acid. The resulting compound is then converted into the final product through a series of chemical reactions.
科学的研究の応用
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate is widely used in scientific research as a tool to study the role of acetylcholine in various physiological processes. It is particularly useful in the study of the nervous system, where it is used to block the action of acetylcholine on muscarinic receptors and observe the resulting effects on neural function.
特性
CAS番号 |
101710-95-6 |
|---|---|
製品名 |
3-Quinuclidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate |
分子式 |
C20H27NO5 |
分子量 |
361.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C20H27NO5/c1-13(2)20(23,15-5-6-16(24-3)17(11-15)25-4)19(22)26-18-12-21-9-7-14(18)8-10-21/h5-6,11,14,18,23H,1,7-10,12H2,2-4H3 |
InChIキー |
BNBJDLBOPYZXIM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O |
正規SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CN3CCC2CC3)O |
同義語 |
1-azabicyclo[2.2.2]oct-8-yl 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methyl -but-3-enoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



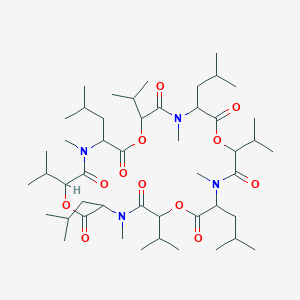
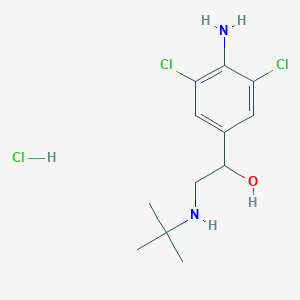
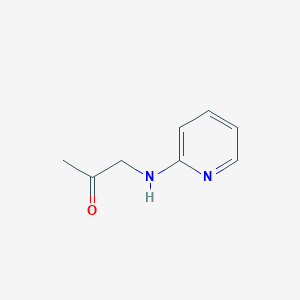
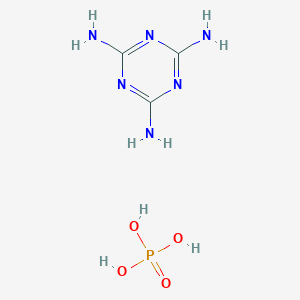
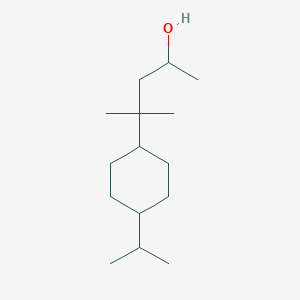
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)
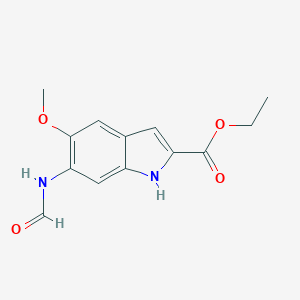
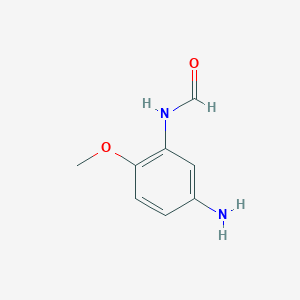
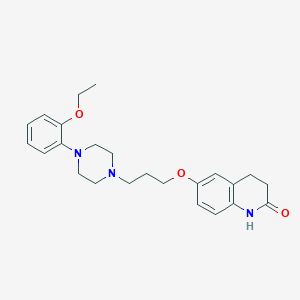
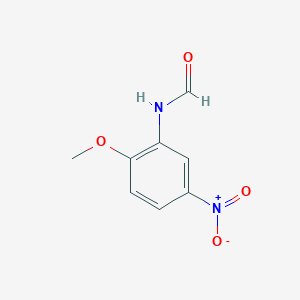
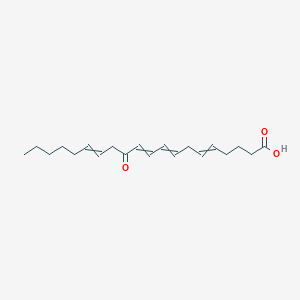
![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)
